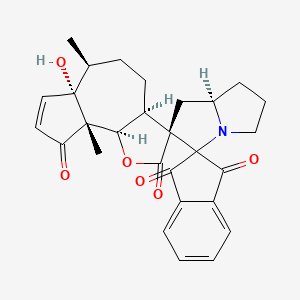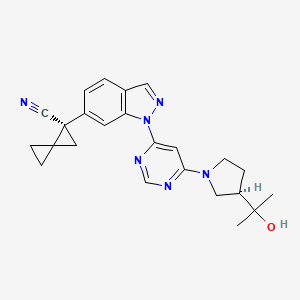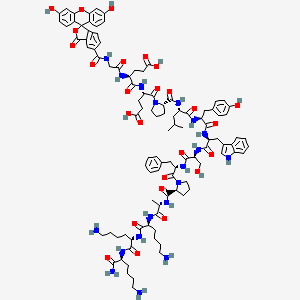
FAM-Srctide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
FAM-Srctide is a synthetic peptide that is labeled with a fluorescent dye known as 5-carboxyfluorescein (FAM). The peptide sequence of this compound is Glycine-Glutamic acid-Glutamic acid-Proline-Leucine-Tyrosine-Tryptophan-Serine-Phenylalanine-Proline-Alanine-Lysine-Lysine-Lysine-NH2. This compound is widely used as a substrate for various protein kinases, including but not limited to Blk, BTK, cKit, EPHA1, EPHB2, EPHB3, ERBB4, FAK, Flt3, IGF-1R, ITK, Lck, MET, MUSK, Ret, Src, TIE2, TrkB, VEGF-R1, and VEGF-R2 .
準備方法
Synthetic Routes and Reaction Conditions: FAM-Srctide is synthesized through solid-phase peptide synthesis (SPPS). The process involves the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The FAM label is introduced at the N-terminus of the peptide. The peptide is then cleaved from the resin and deprotected to yield the final product.
Industrial Production Methods: In an industrial setting, the synthesis of this compound follows similar principles as SPPS but on a larger scale. Automated peptide synthesizers are often used to increase efficiency and consistency. The final product is purified using high-performance liquid chromatography (HPLC) to achieve a purity of ≥95% .
化学反応の分析
Types of Reactions: FAM-Srctide primarily undergoes phosphorylation reactions when used as a substrate for protein kinases. These reactions involve the transfer of a phosphate group from adenosine triphosphate (ATP) to specific amino acid residues within the peptide.
Common Reagents and Conditions:
Reagents: Adenosine triphosphate (ATP), protein kinases.
Conditions: Aqueous buffer solutions, typically at physiological pH and temperature.
Major Products: The major product of the phosphorylation reaction is the phosphorylated form of this compound, where one or more amino acid residues have been modified by the addition of phosphate groups .
科学的研究の応用
FAM-Srctide is extensively used in scientific research due to its fluorescent properties and its role as a kinase substrate. Some of its applications include:
Chemistry: Used in studies involving enzyme kinetics and substrate specificity.
Biology: Employed in cell signaling research to study the activity of various protein kinases.
Medicine: Utilized in drug discovery and development to screen for kinase inhibitors.
Industry: Applied in the development of diagnostic assays and high-throughput screening methods .
作用機序
FAM-Srctide exerts its effects by serving as a substrate for protein kinases. The mechanism involves the binding of the peptide to the active site of the kinase, followed by the transfer of a phosphate group from ATP to specific amino acid residues within the peptide. This phosphorylation event can be detected and quantified using fluorescence-based assays, as the FAM label emits light upon excitation .
類似化合物との比較
FITC-Srctide: Similar to FAM-Srctide but labeled with fluorescein isothiocyanate (FITC) instead of FAM.
TAMRA-Srctide: Labeled with tetramethylrhodamine (TAMRA) and used for similar applications.
Biotin-Srctide: Labeled with biotin for use in affinity-based assays.
Uniqueness: this compound is unique due to its specific fluorescent properties, with excitation and emission wavelengths of 494 nm and 521 nm, respectively. This makes it particularly suitable for fluorescence-based detection methods, providing high sensitivity and specificity in various assays .
特性
分子式 |
C102H129N19O26 |
|---|---|
分子量 |
2037.2 g/mol |
IUPAC名 |
(4S)-5-[[(2S)-1-[(2S)-2-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[(2S)-2-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-6-amino-1-[[(2S)-1,6-diamino-1-oxohexan-2-yl]amino]-1-oxohexan-2-yl]amino]-1-oxohexan-2-yl]amino]-1-oxopropan-2-yl]carbamoyl]pyrrolidin-1-yl]-1-oxo-3-phenylpropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]carbamoyl]pyrrolidin-1-yl]-4-carboxy-1-oxobutan-2-yl]amino]-4-[[2-[(3',6'-dihydroxy-3-oxospiro[2-benzofuran-1,9'-xanthene]-5-carbonyl)amino]acetyl]amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C102H129N19O26/c1-55(2)45-75(117-98(142)81-25-16-43-120(81)99(143)74(37-39-86(129)130)114-92(136)73(36-38-85(127)128)110-84(126)53-108-89(133)59-28-33-66-65(48-59)101(145)147-102(66)67-34-31-62(124)50-82(67)146-83-51-63(125)32-35-68(83)102)93(137)115-76(46-58-26-29-61(123)30-27-58)94(138)116-77(49-60-52-107-69-20-8-7-19-64(60)69)95(139)119-79(54-122)96(140)118-78(47-57-17-5-4-6-18-57)100(144)121-44-15-24-80(121)97(141)109-56(3)88(132)112-71(22-10-13-41-104)91(135)113-72(23-11-14-42-105)90(134)111-70(87(106)131)21-9-12-40-103/h4-8,17-20,26-35,48,50-52,55-56,70-81,107,122-125H,9-16,21-25,36-47,49,53-54,103-105H2,1-3H3,(H2,106,131)(H,108,133)(H,109,141)(H,110,126)(H,111,134)(H,112,132)(H,113,135)(H,114,136)(H,115,137)(H,116,138)(H,117,142)(H,118,140)(H,119,139)(H,127,128)(H,129,130)/t56-,70-,71-,72-,73-,74-,75-,76-,77-,78-,79-,80-,81-/m0/s1 |
InChIキー |
ZCLBDQAMPLFYPV-AJBNWBOWSA-N |
異性体SMILES |
C[C@@H](C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCCN)C(=O)N)NC(=O)[C@@H]1CCCN1C(=O)[C@H](CC2=CC=CC=C2)NC(=O)[C@H](CO)NC(=O)[C@H](CC3=CNC4=CC=CC=C43)NC(=O)[C@H](CC5=CC=C(C=C5)O)NC(=O)[C@H](CC(C)C)NC(=O)[C@@H]6CCCN6C(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CCC(=O)O)NC(=O)CNC(=O)C7=CC8=C(C=C7)C9(C1=C(C=C(C=C1)O)OC1=C9C=CC(=C1)O)OC8=O |
正規SMILES |
CC(C)CC(C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(CC2=CNC3=CC=CC=C32)C(=O)NC(CO)C(=O)NC(CC4=CC=CC=C4)C(=O)N5CCCC5C(=O)NC(C)C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)N)NC(=O)C6CCCN6C(=O)C(CCC(=O)O)NC(=O)C(CCC(=O)O)NC(=O)CNC(=O)C7=CC8=C(C=C7)C9(C1=C(C=C(C=C1)O)OC1=C9C=CC(=C1)O)OC8=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


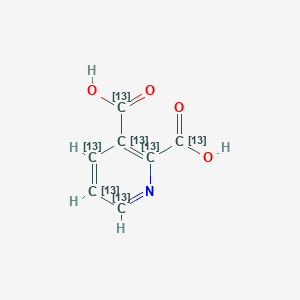

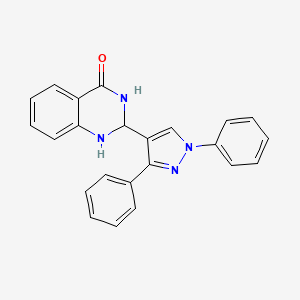

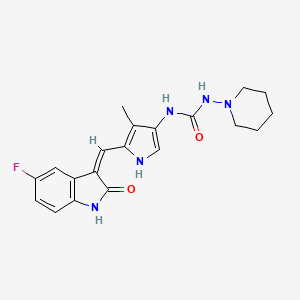
![4-Methyl-2-oxatricyclo[7.3.1.05,13]trideca-1(12),5(13),6,8-tetraene-10,11-dione](/img/structure/B12388120.png)
![1-(1H-indol-4-yl)-3-[4-(1H-indol-4-ylcarbamoylamino)phenyl]urea](/img/structure/B12388127.png)
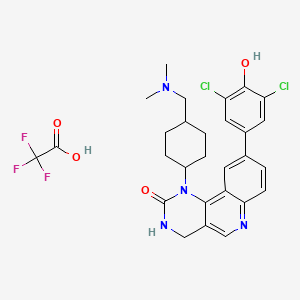
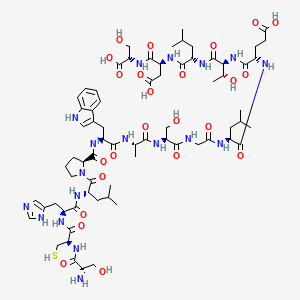

![(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S,3S)-2-amino-3-methylpentanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxypropanoyl]pyrrolidine-2-carbonyl]amino]-3-phenylpropanoyl]amino]-4-methylpentanoyl]pyrrolidine-2-carbonyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoic acid](/img/structure/B12388161.png)
